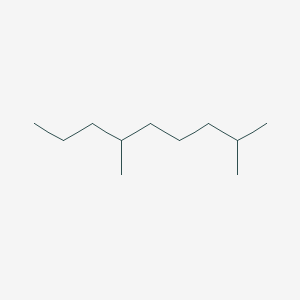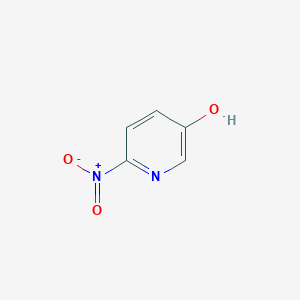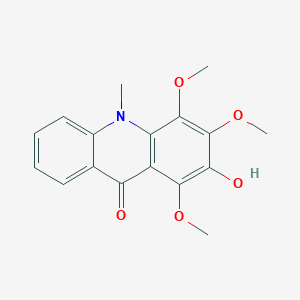
2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one (also known as acridone) is a naturally occurring compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of acridone is not fully understood, but it is thought to involve the inhibition of protein kinase C activity, which leads to the inhibition of cell growth and differentiation. Additionally, acridone may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
Acridone has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Additionally, acridone has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Acridone has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using acridone in lab experiments is that it is a naturally occurring compound, which makes it more readily available than synthetic compounds. Additionally, acridone has been studied extensively, so there is a wealth of information available on its properties and potential applications. However, one limitation of using acridone in lab experiments is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on acridone. For example, future studies could focus on the development of more efficient synthesis methods for acridone, which could make it more readily available for scientific research. Additionally, further studies could explore the potential use of acridone as an anticancer agent, as well as its potential as a fluorescent probe for the detection of DNA and RNA. Finally, future studies could focus on the development of new applications for acridone, such as its use in the development of new drugs or as a tool for studying the mechanisms of cell growth and differentiation.
Synthesemethoden
Acridone can be synthesized through a variety of methods, including the condensation of 2-methoxyphenylacetic acid with o-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group, and then oxidation of the amino group to a hydroxyl group. Another method involves the reaction of 2-methoxyphenylacetic acid with phthalic anhydride, followed by reduction of the resulting phthalimide to an amino acid, and then oxidation of the amino group to a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Acridone has been found to exhibit a range of interesting scientific research applications. For example, it has been studied as an inhibitor of protein kinase C, which is involved in the regulation of cell growth and differentiation. Acridone has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, acridone has been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
Eigenschaften
CAS-Nummer |
17014-62-9 |
|---|---|
Produktname |
2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one |
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
2-hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO5/c1-18-10-8-6-5-7-9(10)13(19)11-12(18)16(22-3)17(23-4)14(20)15(11)21-2/h5-8,20H,1-4H3 |
InChI-Schlüssel |
ZGHQWLGOWLOMIG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)O)OC)OC |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)O)OC)OC |
Synonyme |
2-Hydroxy-1,3,4-trimethoxy-10-methyl-9(10H)-acridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



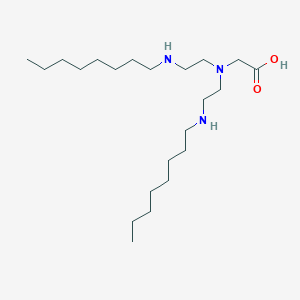
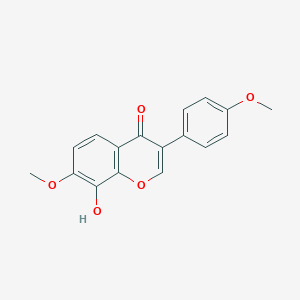
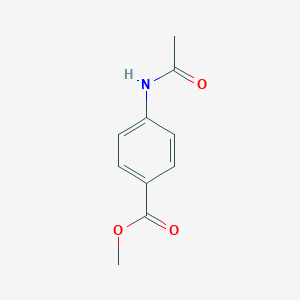
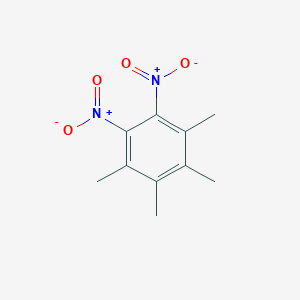
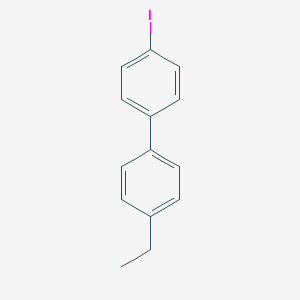
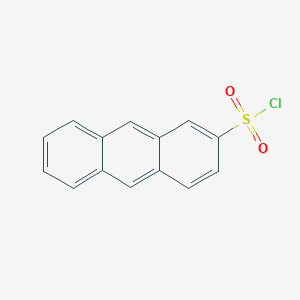
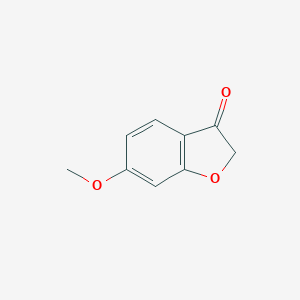
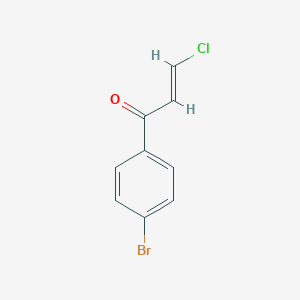
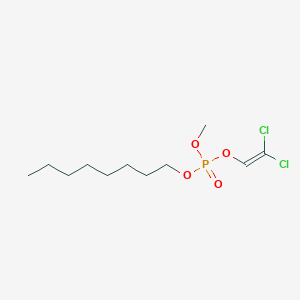
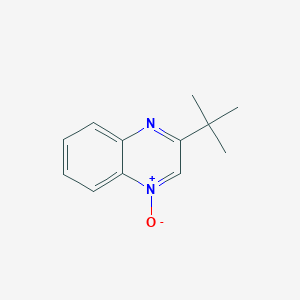
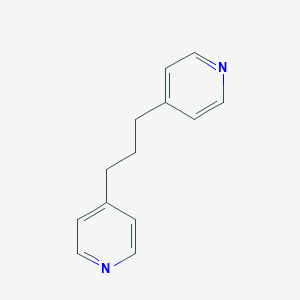
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
